Fosravuconazole - 351227-64-0

Fosravuconazole

Catalog Number: EVT-268677
CAS Number: 351227-64-0
Molecular Formula: C23H20F2N5O5PS
Molecular Weight: 547.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fosravuconazole is a prodrug of ravuconazole, a triazole antifungal agent belonging to the azole class of antifungals. [, ] A prodrug is an inactive compound that is metabolized in the body to release the active drug. It was developed by Eisai Co., Ltd. in Japan and is marketed under the brand name NAILIN®. [, ]

Ravuconazole

  • Compound Description: Ravuconazole is a triazole antifungal agent that acts by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols and disrupts the fungal cell membrane, ultimately resulting in fungal cell death. []
  • Relevance: Ravuconazole is the active metabolite of Fosravuconazole. After oral administration, Fosravuconazole is rapidly converted to Ravuconazole in vivo. [, , ] This prodrug strategy was employed to improve the bioavailability of Ravuconazole. Compared to Ravuconazole, Fosravuconazole achieves significantly higher plasma concentrations and exhibits improved pharmacokinetic properties, including greater bioavailability and a longer half-life. [, , ]
  • Compound Description: Itraconazole is a broad-spectrum triazole antifungal medication used to treat various fungal infections. Similar to Ravuconazole, it inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, leading to the depletion of ergosterol and disruption of fungal cell membrane synthesis. [, , ]
  • Relevance: Itraconazole is often used as a comparator drug in studies evaluating the efficacy and safety of Fosravuconazole, particularly in the context of onychomycosis [, , ] and eumycetoma treatment. [, , ] While both drugs belong to the azole class of antifungals, Fosravuconazole demonstrates some advantages over Itraconazole, including a shorter treatment duration, fewer drug-drug interactions, and no food effect. [, , ]

Terbinafine

  • Compound Description: Terbinafine is an antifungal medication belonging to the allylamine class. It acts by inhibiting squalene epoxidase, an enzyme involved in ergosterol biosynthesis. This inhibition leads to the accumulation of squalene and a deficiency of ergosterol, ultimately causing fungal cell death. []
  • Relevance: Terbinafine is frequently mentioned as a comparative treatment option for onychomycosis in studies investigating Fosravuconazole. [, , , , ] It is also used as an alternative treatment for other fungal infections, such as phaeohyphomycosis, particularly in cases involving Terbinafine-resistant strains. [, , ] While both drugs target fungal cell membrane integrity, they do so through different mechanisms of action.

Efinaconazole

  • Compound Description: Efinaconazole is a triazole antifungal agent for topical application. It exhibits broad-spectrum activity against various fungal species, including dermatophytes, by inhibiting the synthesis of ergosterol. []
  • Relevance: Efinaconazole is often compared to Fosravuconazole as a treatment option for onychomycosis. [, ] While both medications ultimately target ergosterol synthesis, Efinaconazole is applied topically, whereas Fosravuconazole is administered orally. [] Studies often compare their efficacy and safety profiles, particularly in cases of dermatophytomas. [, ]

Luliconazole

  • Compound Description: Luliconazole is a topical imidazole antifungal agent effective against various fungal infections. It inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane. []
  • Relevance: Similar to Efinaconazole, Luliconazole is often compared to Fosravuconazole as a treatment option for onychomycosis in clinical studies. [, ] Both drugs target ergosterol synthesis, but Luliconazole is administered topically, whereas Fosravuconazole is taken orally. []

Posaconazole

  • Compound Description: Posaconazole is a broad-spectrum triazole antifungal agent. Like other azoles, it inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol and ultimately inhibiting fungal growth. [, ]

Voriconazole

  • Compound Description: Voriconazole is a triazole antifungal agent with broad-spectrum activity against various fungal species. It inhibits the synthesis of ergosterol by targeting the fungal cytochrome P450 enzyme 14α-demethylase, ultimately leading to fungal cell death. [, ]
  • Relevance: Voriconazole is mentioned in several studies alongside Fosravuconazole as a potential treatment option for various fungal infections, including onychomycosis and phaeohyphomycosis. [, ] While both are triazole antifungals, their pharmacokinetic properties, drug interaction profiles, and potential side effects differ, influencing their selection for specific patients and fungal infections. []
  • Compound Description: Ketoconazole is a broad-spectrum imidazole antifungal agent that inhibits the synthesis of ergosterol in fungal cell membranes by interfering with the enzyme lanosterol 14α-demethylase. This disrupts the fungal cell membrane, leading to cell death. [, ]

Amphotericin B

  • Compound Description: Amphotericin B is a polyene antifungal medication used for severe systemic fungal infections. It binds to ergosterol in the fungal cell membrane, creating pores that disrupt membrane integrity and lead to cell death. [, ]
  • Relevance: While not structurally related to Fosravuconazole, Amphotericin B is often mentioned as a treatment option for severe or refractory cases of fungal infections, highlighting the need for new and effective antifungal agents like Fosravuconazole. []

Fluconazole

  • Compound Description: Fluconazole is a triazole antifungal medication commonly used to treat a variety of fungal infections. Like other azoles, it works by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, leading to a decrease in ergosterol synthesis and fungal cell death. [, ]
  • Relevance: Fluconazole is often mentioned in the context of comparing antifungal susceptibilities of different fungal species. [, ] Studies may report on the efficacy of Fosravuconazole against fungal strains resistant to Fluconazole, highlighting its potential role in managing challenging cases.

Flucytosine

  • Compound Description: Flucytosine is a synthetic pyrimidine analog antifungal medication often used in combination with other antifungal agents. It enters fungal cells and is converted into 5-fluorouracil, which interferes with fungal RNA and DNA synthesis. []
  • Relevance: Flucytosine is often mentioned in the context of antifungal susceptibility testing. Studies may compare the activity of Fosravuconazole against fungal strains resistant to Flucytosine, highlighting its potential as a treatment option. []

Micafungin

  • Compound Description: Micafungin is an echinocandin antifungal agent that inhibits the synthesis of 1,3-β-D-glucan, an essential component of the fungal cell wall. This leads to fungal cell wall instability and death. []
  • Relevance: While not structurally similar to Fosravuconazole, Micafungin represents another class of antifungal agents and is often mentioned in antifungal susceptibility studies. []

Caspofungin

  • Compound Description: Caspofungin, similar to Micafungin, belongs to the echinocandin class of antifungal agents. It inhibits the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall, leading to fungal cell death. []
  • Relevance: Although structurally unrelated to Fosravuconazole, Caspofungin is mentioned in the context of antifungal susceptibility testing, demonstrating the range of antifungal agents evaluated in research. []
Source and Classification

Fosravuconazole L-lysine ethanolate is classified as a broad-spectrum antifungal agent. It was developed by Eisai Co., Ltd. and received approval in Japan in 2018 for the treatment of onychomycosis, a fungal infection of the nails. The compound is known for its enhanced pharmacological properties compared to its parent molecule, ravuconazole, particularly in terms of solubility and safety profile .

Synthesis Analysis

The synthesis of fosravuconazole involves several key steps:

  1. Preparation of Ravuconazole: The synthesis begins with the formation of ravuconazole through a multi-step process. Key steps include:
    • Conversion of methyl ester to morpholine amide using sodium methoxide.
    • Protection of alcohol to form tetrahydropyranyl ether.
    • Formation of Grignard reagent and subsequent reaction with amide to yield aryl ketone.
    • Epoxidation followed by epoxide opening mediated by triazole to produce an intermediate alcohol.
    • Final conversion to thioamide and subsequent cyclization to form ravuconazole .
  2. Conversion to Fosravuconazole: The transformation from ravuconazole to fosravuconazole involves:
    • O-alkylation with di-tert-butyl chloromethylphosphate to create the phosphate ester.
    • Treatment with trifluoroacetic acid and sodium hydroxide to yield fosravuconazole L-lysine ethanolate .

This method highlights the complex nature of synthesizing such pharmaceutical compounds while maintaining high yields and purity.

Molecular Structure Analysis

Fosravuconazole has the molecular formula C23H20F2N5O5PSC_{23}H_{20}F_{2}N_{5}O_{5}PS with a molecular weight of approximately 547.471 g/mol. The structure includes:

  • Defined Stereocenters: Two stereocenters are present, contributing to its optical activity.
  • Functional Groups: The compound features a triazole ring, fluorinated aromatic systems, and a phosphomonoester group that enhances its solubility .

The structural complexity is critical for its biological activity, as alterations in these groups can significantly impact pharmacodynamics.

Chemical Reactions Analysis

Fosravuconazole undergoes various chemical reactions pertinent to its function as an antifungal agent:

  1. Hydrolysis: Upon administration, fosravuconazole is rapidly converted into ravuconazole through hydrolysis in vivo, which is essential for its therapeutic effect.
  2. Inhibition Mechanism: As a triazole derivative, it inhibits cytochrome P450 sterol 14α-demethylase, disrupting ergosterol biosynthesis in fungal cells .

These reactions are crucial for understanding how fosravuconazole functions at the biochemical level.

Mechanism of Action

The mechanism of action for fosravuconazole primarily involves the inhibition of ergosterol synthesis in fungi. By blocking cytochrome P450 sterol 14α-demethylase:

  • Ergosterol Levels Decrease: This leads to an accumulation of toxic sterols and disrupts cell membrane integrity.
  • Cell Growth Inhibition: The resultant effect is the inhibition of fungal growth or cell death due to compromised membrane function .

This mechanism is similar to other azole antifungals but is enhanced by the improved pharmacokinetic properties of fosravuconazole.

Physical and Chemical Properties Analysis

Fosravuconazole exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to the L-lysine ethanolate formulation allows for better oral bioavailability.
  • Stability: The compound remains stable under physiological conditions, facilitating effective drug delivery.
  • Optical Activity: With defined stereocenters, it exhibits specific optical properties that can influence its interaction with biological targets .

These properties are essential for formulating effective pharmaceutical preparations.

Applications

Fosravuconazole's primary application lies in treating fungal infections, particularly onychomycosis. Its broad-spectrum antifungal activity makes it suitable for various dermatological applications. Additionally:

  • Clinical Trials: Ongoing research may explore its efficacy against other fungal infections beyond nail fungus.
  • Pharmaceutical Development: Its unique properties contribute to discussions on developing new antifungal therapies with improved safety profiles compared to traditional treatments like terbinafine and itraconazole .

Properties

CAS Number

351227-64-0

Product Name

Fosravuconazole

IUPAC Name

[(2R,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate

Molecular Formula

C23H20F2N5O5PS

Molecular Weight

547.5 g/mol

InChI

InChI=1S/C23H20F2N5O5PS/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33)/t15-,23+/m0/s1

InChI Key

SYTNEMZCCLUTNX-NPMXOYFQSA-N

SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Fosravuconazole; BEF-1224; BMS-379224; E-1224; BEF1224; BMS379224; E1224.

Canonical SMILES

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O

Isomeric SMILES

C[C@@H](C1=NC(=CS1)C2=CC=C(C=C2)C#N)[C@](CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.